Diethyl nonylpropanedioate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
52180-01-5 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
diethyl 2-nonylpropanedioate |
InChI |
InChI=1S/C16H30O4/c1-4-7-8-9-10-11-12-13-14(15(17)19-5-2)16(18)20-6-3/h14H,4-13H2,1-3H3 |
InChI Key |
JRPGECJKHZKZMO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Other CAS No. |
52180-01-5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Diethyl nonylpropanedioate undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form carboxylic acid derivatives.
Acidic Hydrolysis
-
Conditions : Concentrated HCl or H₂SO₄, reflux.
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and generate malonic acid derivatives.
Basic Hydrolysis (Saponification)
-
Conditions : NaOH or KOH in aqueous ethanol, 60–80°C.
-
Mechanism : Deprotonation of water by hydroxide forms a nucleophile that attacks the ester carbonyl. The intermediate undergoes elimination to yield a dicarboxylate salt.
Comparative Hydrolysis Rates
| Condition | Reactivity (vs. Diethyl Malonate) | Rationale |
|---|---|---|
| Acidic | Slower | Steric hindrance from nonyl group |
| Basic | Faster | Electron-withdrawing acetamido group stabilizes enolate |
Transesterification
The ethoxy groups are replaced by other alcohols in the presence of acid/base catalysts.
-
Catalyst : Ti(OiPr)₄, H₂SO₄, or NaOEt.
-
Example Reaction :
-
Applications : Modifies solubility for pharmaceutical formulations .
Enolate Alkylation
The α-hydrogens adjacent to the carbonyl are acidic (pKa ~12–14), enabling enolate formation for alkylation.
Mechanism
-
Enolate Formation : Treatment with NaOEt deprotonates the α-carbon, generating a resonance-stabilized enolate.
-
Alkylation : The enolate attacks alkyl halides (e.g., CH₃I) via an Sₙ2 pathway.
-
Workup : Hydrolysis and decarboxylation yield alkylated acetic acid derivatives .
Example :
Factors Influencing Reactivity
-
Steric Effects : The nonyl group slows alkylation compared to diethyl malonate.
-
Electronic Effects : The acetamido group enhances enolate stability through inductive effects .
Nucleophilic Substitution
The acetamido group can participate in nucleophilic reactions under specific conditions.
Example: Acetamide Hydrolysis
-
Conditions : 6M HCl, 100°C.
-
Product : 2-Amino-2-nonylpropanedioic acid (requires subsequent ester hydrolysis) .
Decarboxylation
Thermal or acidic conditions induce decarboxylation after hydrolysis:
Key Data
Stability and Side Reactions
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